molecular formula C7H10O B1267762 Bicyclo[4.1.0]heptan-2-one CAS No. 5771-58-4

Bicyclo[4.1.0]heptan-2-one

Cat. No. B1267762
CAS RN: 5771-58-4
M. Wt: 110.15 g/mol
InChI Key: CINFRRXNDRBHMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[4.1.0]heptan-2-one and its derivatives often involves complex chemical processes. An efficient method was developed through the Au(I)-catalyzed synthesis of highly strained and functionalized bicyclo[3.2.0]heptanes, which may share synthetic pathways or intermediate structures with bicyclo[4.1.0]heptan-2-one derivatives (Li, Huang, & Zhang, 2008). Additionally, the synthesis of 2,5-diazabicyclo [4.1.0] heptane demonstrates the complexity and possibilities in creating bicyclic structures (Majchrzak, Kotelko, & Lambert, 1983).

Molecular Structure Analysis

The molecular structure of bicyclo[4.1.0]heptan-2-one and similar compounds has been a subject of study to understand their conformational properties and reactivity. The structure often adopts a boat-like conformation, which can be influenced by different substituents and reaction conditions. These structural features are crucial in designing molecules with specific properties and reactivities (Vorberg, Trapp, Carreira, & Müller, 2017).

Chemical Reactions and Properties

Bicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. These reactions can lead to the formation of complex molecular architectures, which are valuable in synthetic chemistry and drug discovery. For instance, the photocycloaddition reactions can be used to construct more complex structures from bicyclic heptanes (Oderinde et al., 2020).

Scientific Research Applications

Chemical Synthesis and Properties

Bicyclo[4.1.0]heptan-2-one, also known as norcaranone, plays a significant role in chemical synthesis and studies of molecular properties. Billups et al. (1996) described the synthesis and properties of Bicyclo[4.1.0]hept-1,6-ene, a related compound, noting its dimerization and oxidation behavior to form carbonyl products, which highlights the compound's reactivity and potential applications in synthetic chemistry (Billups et al., 1996). Additionally, a study by Cox (1975) discussed various polycyclic compounds including Bicyclo[4.1.0]heptane group, providing insights into the structural characteristics and reactivity of these compounds (Cox, 1975).

Enantioselective Synthesis

The Bicyclo[4.1.0]heptane framework is notable in the field of enantioselective synthesis. Ray and Mukherjee (2022) reported on the catalytic desymmetrization of meso-Cyclopropane fused Cyclohexene-1,4-diones, an important step in synthesizing bioactive compounds with this framework (Ray & Mukherjee, 2022).

Photochemical and Thermal Reactions

The photochemical reaction mechanisms of Bicyclo[4.1.0]heptane have been a subject of interest. Wang and Ye (2006) conducted a theoretical study on this aspect, offering valuable insights into the reaction pathways and products formed during these processes (Wang & Ye, 2006). Similarly, Flowers and Penny (1973) explored the kinetics of the thermal gas phase isomerization of Bicyclo[4.1.0]heptane, contributing to our understanding of its behavior under high temperatures (Flowers & Penny, 1973).

Structural and Molecular Studies

Studies focusing on the structural aspects of Bicyclo[4.1.0]heptane and its derivatives are pivotal for understanding their chemical behavior. Shen, Mastryukov, and Boggs (1995) reinvestigated the molecular structure of Bicyclo[3.1.0]hexane and extended their research to include Bicyclo[4.1.0]heptane, utilizing ab initio calculations for deeper insights (Shen, Mastryukov & Boggs, 1995).

Safety And Hazards

The safety and hazards of “Bicyclo[4.1.0]heptan-2-one” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Relevant Papers For more detailed information, you may refer to peer-reviewed papers and technical documents related to "Bicyclo[4.1.0]heptan-2-one" .

properties

IUPAC Name

bicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINFRRXNDRBHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300325
Record name Bicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.1.0]heptan-2-one

CAS RN

5771-58-4
Record name Bicyclo[4.1.0]heptan-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Norcaranone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FJ5445LM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
239
Citations
S Labsch, S Ye, A Adler, JM Neudörfl… - Tetrahedron …, 2010 - Elsevier
The stereospecificity of the Au(I)-catalyzed reaction of 1-alkynyl-bicyclo[4.1.0]-heptan-2-ones with nucleophiles was investigated. The substrates were prepared in non-racemic form (up …
Number of citations: 27 www.sciencedirect.com
J Zukerman-Schpector, EE Castellano… - Canadian journal of …, 1984 - cdnsciencepub.com
The crystal structures of the title compounds have been determined from diffractometric X-ray data and refined by full-matrix least-squares to final R factors of 0.047 and 0.060 from 830 …
Number of citations: 5 cdnsciencepub.com
NF Cywinski - 1962 - search.proquest.com
REACTIONS OF THE BICYCLO(3.2.0)HEPTANE SYSTEM REACTIONS OF THE BICYCLO(3.2.0)HEPTANE SYSTEM Full Text This dissertation has been 63-1279 microfilmed exactly …
Number of citations: 0 search.proquest.com
RAS CHANDRARATNA - 1981 - search.proquest.com
The diol-monotosylate rearrangement was utilized to synthesize the highly strained compounds, trans-bicyclo {4.1. 0} heptan-2-one and trans-bicyclo {4.1. 0} heptan-2-ol. The bicyclo {…
Number of citations: 2 search.proquest.com
I Alkorta, F Blanco, J Elguero - Journal of Molecular Structure: THEOCHEM, 2009 - Elsevier
Theoretical calculations have been carried on four compounds, bicyclo[4.1.0]heptan-7-one cis and trans, 2-cyclohepten-1-one and cycloheptenyl cation to determine their UV, IR and …
Number of citations: 3 www.sciencedirect.com
W Chi, H Liu, Y Luo, L Dong - European Journal of Organic …, 2023 - Wiley Online Library
A highly efficient Rhodium(III)‐catalyzed annulative coupling was developed for generating bicyclo[4.1.0] heptan‐2‐ones from sulfoxonium ylides and allyl acetates under mild …
TL McDowell - 1971 - search.proquest.com
The photorearrangement of 5, 5-dimethylbicyclo [4.1. 0 [Jhept-3-en-2-one to 2, 3, 5-trimethylphenol and 3, 4, 5-trimethylphenol in polar solvents is actually a series of three separate …
Number of citations: 4 search.proquest.com
A Sonoda, I Moritani, J Miki, T Tsuji - Tetrahedron Letters, 1969 - Elsevier
There have been reported that a principal course of the photochemical conversion of cyclopropylketones is a cleavage of the cyclopropane ring.(1) A primary process of the reaction is …
Number of citations: 3 www.sciencedirect.com
A Wright, D Ling, P Boudjouk… - Journal of the American …, 1972 - ACS Publications
16 17 pounds were not the same. The presence of the com-plex multipletsin the nmr spectrum of 3 at(CC14)—0.5 ppm and for 4 at 0.2 ppm clearly indicated the presence of cyclopropyl …
Number of citations: 34 pubs.acs.org
JV Paukstelis, JL Kao - Journal of the American Chemical Society, 1972 - ACS Publications
16 17 pounds were not the same. The presence of the com-plex multipletsin the nmr spectrum of 3 at(CC14)—0.5 ppm and for 4 at 0.2 ppm clearly indicated the presence of cyclopropyl …
Number of citations: 50 pubs.acs.org

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